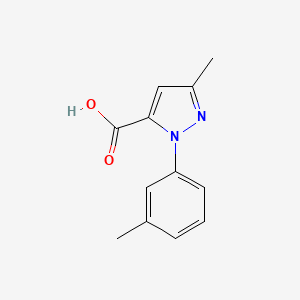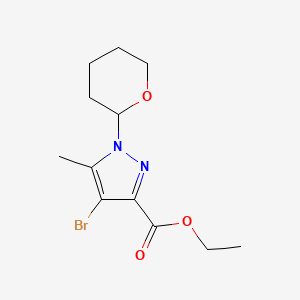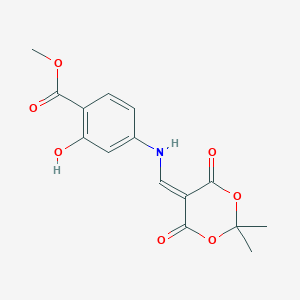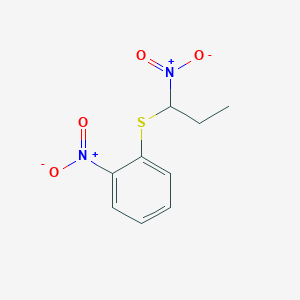
tert-Butyl (3-ethynylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-ethynylcyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethynyl group, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-ethynylcyclohexyl)carbamate typically involves the reaction of 3-ethynylcyclohexanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions: tert-Butyl (3-ethynylcyclohexyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-oxo-cyclohexyl carbamate.
Reduction: Formation of 3-ethynylcyclohexylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: tert-Butyl (3-ethynylcyclohexyl)carbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also be used to investigate the metabolism of carbamate compounds in living organisms.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (3-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted. The ethynyl group can also participate in reactions that modify the structure and function of biomolecules.
類似化合物との比較
tert-Butyl carbamate: Similar structure but lacks the ethynyl and cyclohexyl groups.
tert-Butyl (3-hydroxycyclohexyl)carbamate: Similar structure but with a hydroxy group instead of an ethynyl group.
tert-Butyl (3-chlorocyclohexyl)carbamate: Similar structure but with a chloro group instead of an ethynyl group.
Uniqueness: tert-Butyl (3-ethynylcyclohexyl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications. The combination of the ethynyl group with the cyclohexyl ring and carbamate group makes this compound versatile for various chemical transformations and research applications.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
tert-butyl N-(3-ethynylcyclohexyl)carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15) |
InChIキー |
UAXNBQPQXSMBDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)


![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)


![Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13987011.png)
